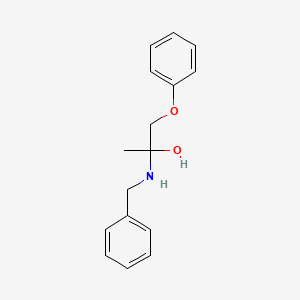

2-(Benzylamino)-1-phenoxypropan-2-ol

Descripción

Historical Context of Amino Alcohol Chemistry

The study of amino alcohols, organic compounds containing both an amine and an alcohol functional group, has a rich history rooted in the foundational period of organic chemistry. One of the pioneering figures in this field was French chemist Charles-Adolphe Wurtz. In the mid-19th century, Wurtz's work on treating cyanic ethers with caustic potash led to the discovery of methylamine, the simplest organic derivative of ammonia (B1221849), in 1849. chemeurope.com His subsequent investigations into ethylene (B1197577) oxide and polyethylene (B3416737) alcohols led to the discovery of glycols in 1856, which were crucial in understanding the nature of alcohols. chemeurope.comredalyc.org Wurtz's synthesis of neurine (B1615796) in 1867 by reacting trimethylamine (B31210) with glycol-chlorhydrin, and his discovery of the aldol (B89426) reaction in 1872, further expanded the synthetic toolbox for creating molecules with both hydroxyl and amino functionalities. chemeurope.comwikipedia.org

A significant advancement in the stereoselective synthesis of amino alcohols came much later with the development of the Sharpless Asymmetric Aminohydroxylation. This method, developed by K. Barry Sharpless, allows for the syn-selective preparation of 1,2-amino alcohols from alkenes using an osmium catalyst and chiral ligands derived from cinchona alkaloids. organic-chemistry.orgnih.gov This reaction was a major breakthrough as it provided a direct and highly enantioselective route to these valuable chiral building blocks. nih.govdiva-portal.org The Sharpless aminohydroxylation can utilize various nitrogen sources, including sulfonamides, carbamates, and amides, to introduce the amino group. organic-chemistry.orgresearchgate.net

| Key Historical Development | Contributor/Developer | Year | Significance |

| Discovery of Methylamine | Charles-Adolphe Wurtz | 1849 | Opened a new field in organic chemistry by preparing the simplest organic amine. chemeurope.com |

| Discovery of Glycols | Charles-Adolphe Wurtz | 1856 | Introduced diatomic alcohols, expanding the understanding of alcohol chemistry. chemeurope.comredalyc.org |

| Aldol Reaction | Charles-Adolphe Wurtz | 1872 | Discovered a key carbon-carbon bond-forming reaction that could produce molecules with both alcohol and carbonyl groups, precursors to amino alcohols. chemeurope.comwikipedia.org |

| Asymmetric Aminohydroxylation | K. Barry Sharpless | 1990s | Enabled the direct, highly enantioselective synthesis of 1,2-amino alcohols from olefins. organic-chemistry.orgnih.govresearchgate.net |

Significance of the Propanolamine (B44665) Framework in Organic Synthesis and Chemical Biology

The propanolamine framework, particularly the 1,2-amino alcohol motif, is a privileged scaffold in both organic synthesis and chemical biology. nih.gov These structures are found in a wide array of biologically important molecules, including natural products and pharmaceuticals. diva-portal.org Organic synthesis is a critical component of drug discovery, enabling the creation of novel molecules for therapeutic applications. nih.govnumberanalytics.com The design and synthesis of compounds based on frameworks like propanolamine are central to this process. rsc.orgrsc.orgresearchgate.net

In organic synthesis, chiral amino alcohols are extensively used as chiral auxiliaries. acs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. ingentaconnect.com The amino alcohol can be used to generate a new stereogenic center with high diastereoselectivity, after which the auxiliary can be removed and often recovered. acs.orgingentaconnect.com For example, chiral hydrazones derived from amino alcohols can react with organolithium reagents with extremely high diastereoselectivity to produce chiral hydrazines, which are then readily converted to the desired chiral amino alcohols. nih.gov

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds. diva-portal.org Besides the Sharpless aminohydroxylation, other methods for synthesizing amino alcohols include the reduction of α-amino acids and the nucleophilic ring-opening of epoxides with amines. ingentaconnect.com The versatility of the amino alcohol moiety makes it a valuable building block for creating more complex molecules. diva-portal.org

Overview of Research Trajectories for 2-(Benzylamino)-1-phenoxypropan-2-ol

The specific compound, this compound, is a substituted propanolamine. While its parent scaffold is of significant interest, dedicated research focusing solely on this particular structural isomer is not extensively documented in publicly available literature. Chemical databases provide fundamental information about its structure and properties.

| Property | Data |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | This compound |

Data sourced from chemical databases. chemspider.com

Research into the broader class of benzylamino-propanol derivatives and phenoxy-propanolamines is more common. For instance, the isomeric compound (2R)-1-(Benzylamino)-3-phenoxy-2-propanol is commercially available and listed in several chemical catalogs. chemspider.com Similarly, related structures such as 1-phenoxypropan-2-ol are well-characterized and used in various applications, including as solvents and preservatives. nist.govnist.govnist.govnih.govtristarintermediates.org

While specific research trajectories for this compound are not clearly defined in the scientific literature, the general importance of the propanolamine scaffold suggests its potential as an intermediate in organic synthesis or as a candidate for biological screening. Future research could involve the development of efficient synthetic routes to this specific isomer and the exploration of its chemical reactivity and potential applications, leveraging the established significance of the amino alcohol framework.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(benzylamino)-1-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzylamino 1 Phenoxypropan 2 Ol

Strategic Approaches to 2-(Benzylamino)-1-phenoxypropan-2-ol Synthesis

The construction of the this compound framework hinges on the careful selection of starting materials and reaction conditions to favor the formation of a tertiary alcohol.

Nucleophilic Ring-Opening Reactions of Epoxides with Amines

A cornerstone of β-amino alcohol synthesis is the aminolysis of epoxides, a reaction where an amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring and causing it to open.

The synthesis of the target compound, this compound, necessitates a departure from the commonly used phenyl glycidyl (B131873) ether. The reaction of phenyl glycidyl ether with benzylamine (B48309) would yield 1-(benzylamino)-3-phenoxypropan-2-ol, a secondary alcohol, as the hydroxyl group forms on the second carbon of the propane (B168953) chain following the nucleophilic attack at the terminal carbon of the oxirane ring.

To achieve the desired tertiary alcohol structure of this compound, a 2,2-disubstituted oxirane is the required starting material. Specifically, the precursor needed is 2-methyl-2-(phenoxymethyl)oxirane (B8722026) . In this molecule, both a methyl group and a phenoxymethyl (B101242) group are attached to the same carbon of the epoxide ring.

The reaction proceeds via the nucleophilic attack of benzylamine on the tertiary carbon atom of the 2-methyl-2-(phenoxymethyl)oxirane ring. This attack is followed by protonation of the resulting alkoxide to yield the final tertiary alcohol product.

The efficiency and selectivity of the aminolysis of 2-methyl-2-(phenoxymethyl)oxirane with benzylamine can be influenced by several factors. The molar ratio of the reactants is a critical parameter. An excess of the amine is often employed to drive the reaction to completion and to minimize the formation of diadducts, where a second epoxide molecule reacts with the newly formed secondary amine.

The choice of solvent can also play a significant role. While the reaction can be carried out without a solvent, polar protic solvents like alcohols (e.g., ethanol, isopropanol) can facilitate the reaction by stabilizing the transition state and participating in the final protonation step. The reaction temperature is another key variable to control, with moderate heating often being sufficient to achieve a reasonable reaction rate without promoting side reactions. Catalysts, such as Lewis acids, can be used to activate the epoxide ring, but their use must be carefully controlled to avoid undesired side reactions and to maintain regioselectivity.

Interactive Data Table: Factors Influencing Aminolysis of Epoxides

| Parameter | Effect on Reaction | Typical Conditions |

| Reagent Ratio | An excess of amine minimizes diadduct formation and drives the reaction forward. | 1.5 to 5 equivalents of amine per equivalent of epoxide. |

| Solvent | Polar protic solvents can accelerate the reaction. Aprotic solvents can also be used. | Ethanol, Methanol, Isopropanol, Acetonitrile, or neat (solvent-free). |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side products. | Room temperature to reflux temperatures of the chosen solvent. |

| Catalyst | Lewis or Brønsted acids can activate the epoxide but may affect regioselectivity. | Not always necessary, but options include LiClO₄, Zn(ClO₄)₂, etc. |

Alternative Synthetic Pathways to the this compound Core Structure

Beyond the direct aminolysis of a pre-formed epoxide, alternative strategies can be envisioned for the synthesis of the this compound core. One such approach involves the synthesis of 2-amino-1-phenoxypropan-2-ol followed by N-benzylation.

This two-step process would first involve the synthesis of the primary amino alcohol. This could potentially be achieved through methods such as the reduction of an α-amino ketone or the aminolysis of a suitable precursor with ammonia (B1221849) or an ammonia equivalent. The subsequent step would involve the selective benzylation of the primary amine in the presence of the tertiary hydroxyl group. This could be accomplished using benzyl (B1604629) halides (e.g., benzyl bromide) in the presence of a non-nucleophilic base to neutralize the generated acid.

Regioselectivity and Stereoselectivity in Propanolamine (B44665) Synthesis

The outcome of the epoxide ring-opening reaction is critically dependent on the regioselectivity of the nucleophilic attack, which dictates which of the two epoxide carbons is bonded to the incoming amine.

Control of Regiochemical Outcomes in Epoxide Opening Reactions

The regioselectivity of the ring-opening of unsymmetrical epoxides is a well-studied phenomenon. Under basic or neutral conditions with a strong nucleophile, such as an amine, the reaction generally proceeds via an SN2 mechanism. In this case, the nucleophile attacks the sterically less hindered carbon atom.

However, in the case of a 2,2-disubstituted epoxide like 2-methyl-2-(phenoxymethyl)oxirane, the situation is more complex as there is no "less hindered" carbon. The nucleophilic attack of benzylamine is expected to occur at the tertiary carbon atom. This preference is attributed to electronic factors. The transition state of the SN2 reaction has some carbocation-like character. The tertiary carbon is better able to stabilize the developing partial positive charge compared to the primary carbon of the epoxide ring. This electronic preference for attack at the more substituted carbon in 2,2-disubstituted epoxides often overrides steric considerations, leading to the formation of the tertiary alcohol. d-nb.info

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a much more reactive electrophile. The subsequent nucleophilic attack has more SN1 character, and the nucleophile preferentially attacks the carbon atom that can best stabilize a positive charge, which is the more substituted carbon. scilit.com Therefore, for 2-methyl-2-(phenoxymethyl)oxirane, both acid-catalyzed and non-catalyzed aminolysis with benzylamine would be expected to yield the desired this compound.

Enantioselective and Diastereoselective Synthesis of Chiral Propanolamines

The synthesis of chiral propanolamines, which possess at least two adjacent stereocenters (the carbon bearing the hydroxyl group and the one bearing the amino group), necessitates precise control over stereochemistry. Both enantioselective and diastereoselective methods are employed to produce specific stereoisomers, which is critical as different isomers can exhibit varied pharmacological activities.

Diastereoselective synthesis aims to form a specific diastereomer in preference to others. osi.lv This can be achieved through various means, including the use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. osi.lv Another approach involves substrate-controlled reactions where the existing chirality in a starting material dictates the stereochemistry of the newly formed center. Organocatalyzed asymmetric reactions, such as the cycloaddition of α,β-unsaturated aldehydes, provide a stereocontrolled route to complex chiral backbones that can serve as precursors to propanolamines. nih.govnih.govplos.org

Enantioselective synthesis focuses on producing one enantiomer of a chiral compound in excess over the other. This is often accomplished through asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. researchgate.net These methods are paramount in synthesizing optically pure propanolamines from prochiral starting materials.

Chiral Catalyst-Mediated Approaches to Asymmetric Induction

Asymmetric induction using chiral catalysts is a cornerstone for the efficient synthesis of enantiomerically pure propanolamines. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. This field is broadly divided into metal-based catalysis and organocatalysis.

Metal-Based Catalysis: Chiral transition-metal complexes are highly effective for asymmetric transformations. nih.gov For the synthesis of propanolamines, a key reaction is the asymmetric ring-opening (ARO) of epoxides with amines. mdpi.com Chiral metal-salen complexes (where "salen" is a common chelating ligand) are a prominent class of catalysts for this reaction. mdpi.comresearchgate.net For instance, chromium and cobalt-salen complexes can catalyze the addition of nucleophiles to meso-epoxides, yielding chiral β-amino alcohols with high enantioselectivity. mdpi.com The design of the chiral ligand is crucial, as it dictates the stereochemical outcome of the reaction. nih.gov

Organocatalysis: In the last two decades, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. nih.govrsc.org Organocatalysts are small, chiral organic molecules that can activate substrates through covalent or non-covalent interactions. nih.govrsc.org Amino acids, particularly proline and its derivatives, are exemplary organocatalysts. wikipedia.orgresearchgate.net They typically function by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with a carbonyl substrate. wikipedia.orgrsc.org This covalent intermediate then reacts with an electrophile or nucleophile, with the chirality of the catalyst directing the stereochemical pathway. researchgate.net This methodology has been successfully applied to asymmetric aldol (B89426), Mannich, and Michael reactions, which can produce key intermediates for the synthesis of chiral propanolamines. researchgate.net

| Catalyst Type | Example Catalyst | Relevant Reaction | Key Feature |

| Metal Complex | Chiral Cr(salen) Complex | Asymmetric Ring Opening of Epoxides | High enantioselectivity for producing β-amino alcohols. researchgate.net |

| Metal Complex | [Fe((Ra)-BINSate)]+ | Oxidative Cross-Coupling | Effective for creating chiral amine-containing scaffolds. nih.gov |

| Organocatalyst | (S)-Proline | Asymmetric Aldol/Mannich Reactions | Forms chiral enamine/iminium intermediates, metal-free. wikipedia.orgresearchgate.net |

| Organocatalyst | Jørgensen-Hayashi Catalyst | Asymmetric Diels-Alder Reaction | Creates complex chiral cyclic precursors with high stereocontrol. nih.gov |

Kinetic Resolution Strategies for Enantiopure Compounds

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The result is one enantiomer that has reacted and one that remains, allowing for their separation.

A highly effective method is enzymatic kinetic resolution, which employs enzymes, most commonly lipases, as biocatalysts. mdpi.com Lipases can selectively acylate one enantiomer of a racemic alcohol or amino alcohol, leaving the other enantiomer unreacted. mdpi.comnih.gov For example, in the resolution of a propanolamine derivative structurally related to many β-blockers, Candida rugosa lipase (B570770) was used to selectively acetylate the (R)-enantiomer, allowing the (S)-enantiomer to be isolated with high enantiomeric purity. mdpi.com The choice of acylating agent and solvent system is critical for optimizing both the conversion and the enantioselectivity of the process. mdpi.com

A limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. This can be overcome by using a dynamic kinetic resolution (DKR) process. mdpi.comnih.gov In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that all of the starting material can theoretically be converted into a single, desired enantiomer, leading to yields approaching 100%. mdpi.com This often involves combining an enzyme with a metal catalyst (chemoenzymatic DKR) that facilitates the racemization. nih.gov

| Resolution Strategy | Catalyst | Key Feature | Max. Theoretical Yield |

| Kinetic Resolution (KR) | Lipase (e.g., from Candida rugosa) | Selective acylation of one enantiomer of a racemic alcohol/amine. mdpi.com | 50% |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst (e.g., Ru complex) | Combines enzymatic resolution with in-situ racemization of the substrate. mdpi.comnih.gov | 100% |

Catalytic Systems in Propanolamine Synthesis and Derivatization

The synthesis of propanolamines, particularly via the ring-opening of epoxides, is heavily reliant on effective catalytic systems. The choice of catalyst—heterogeneous, homogeneous, or organocatalyst—influences the reaction's efficiency, selectivity, and environmental impact.

Heterogeneous Catalysis for Epoxide Ring Opening

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. wikipedia.org A major advantage of this approach is the ease of catalyst separation from the product mixture (often by simple filtration) and the potential for catalyst recycling, which is both economically and environmentally beneficial. researchgate.net

For the synthesis of propanolamines via epoxide ring-opening, solid acid catalysts are particularly relevant. ucdavis.eduresearchgate.net Lewis acidic zeolites, such as Sn-Beta, have demonstrated high activity and regioselectivity for the ring-opening of epoxides with alcohols and amines. ucdavis.edu The defined pore structure and strong Lewis acid sites of the zeolite facilitate the activation of the epoxide ring towards nucleophilic attack. ucdavis.eduresearchgate.net Another strategy involves the "heterogenization" of effective homogeneous catalysts by immobilizing them on solid supports like silica (B1680970) or polymers. researchgate.net For example, chiral salen complexes can be covalently attached to mesoporous silica, combining the high enantioselectivity of the homogeneous catalyst with the recyclability of a heterogeneous system. mdpi.comresearchgate.net

| Heterogeneous Catalyst | Support Material | Reactants | Advantages |

| Sn-Beta | Zeolite | Epoxide + Alcohol/Amine | High activity, good regioselectivity, reusable. ucdavis.edu |

| Immobilized Cr(salen) | Mesoporous Silica (SBA-15) | Epoxide + Amine | High enantioselectivity, catalyst is easily recovered and recycled. mdpi.comresearchgate.net |

| Zr-Beta | Zeolite | Epoxide + Alcohol | Active Lewis acid catalyst, though less so than Sn-Beta for this reaction. ucdavis.edu |

Homogeneous and Organocatalysis in Related Reactions

Homogeneous catalysts are soluble in the reaction medium, existing in the same phase as the reactants. wikipedia.org This often leads to higher activity and selectivity compared to heterogeneous counterparts because the active sites are more accessible. youtube.comnih.gov Transition metal complexes are common homogeneous catalysts used in a wide array of organic transformations, including hydrogenations, carbonylations, and oxidations that can be part of a synthetic route to propanolamine precursors. wikipedia.orgslideshare.net The ability to fine-tune the steric and electronic properties of the ligands attached to the metal center allows for precise control over the reaction outcome. youtube.comrsc.org

As previously mentioned, organocatalysis provides a complementary, metal-free approach. nih.gov The use of small organic molecules as catalysts avoids issues of metal toxicity and contamination in the final product, which is particularly important in pharmaceutical synthesis. researchgate.net Proline-catalyzed reactions, for example, proceed under mild conditions and can generate complex chiral building blocks with high stereoselectivity. wikipedia.org

Role of Ionic Liquids and Green Solvents in Reaction Efficiency

The principles of green chemistry aim to reduce the environmental impact of chemical processes, with solvent choice being a major focus. nih.govresearchgate.net Traditional volatile organic compounds (VOCs) are often toxic and flammable. researchgate.net Consequently, there is significant interest in replacing them with more environmentally benign alternatives. wikipedia.orgresearchgate.net

Green Solvents: This category includes water, supercritical fluids (like CO2), and bio-solvents derived from renewable resources. orientjchem.org These solvents are generally characterized by low toxicity, biodegradability, and derivation from sustainable feedstocks. wikipedia.orgorientjchem.org Their application can simplify workup procedures and reduce waste generation.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. nih.gov They are considered "designer solvents" because their physical and chemical properties can be fine-tuned by modifying the structure of their constituent cations and anions. nih.gov Key properties include negligible vapor pressure (making them non-volatile), high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. sid.irarkema.com In the context of propanolamine synthesis, ILs can act as both the solvent and a co-catalyst. nih.gov They have been shown to enhance the efficiency and enantioselectivity of enzymatic kinetic resolutions and facilitate the recycling of homogeneous catalysts by creating biphasic systems from which the product can be easily extracted. researchgate.netmdpi.com

| Solvent Type | Example | Key Properties | Application in Propanolamine Synthesis |

| Ionic Liquid | 1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM][BF4]) | Non-volatile, high thermal stability, tunable properties. sid.irarkema.com | Enhances enantioselectivity in enzymatic kinetic resolutions. mdpi.com |

| Supercritical Fluid | Supercritical CO2 (scCO2) | Non-toxic, recyclable, mild operating conditions. orientjchem.org | Used as a green solvent for various organic reactions and extractions. orientjchem.org |

| Bio-solvent | Ethyl lactate | Derived from renewable biomass, biodegradable. orientjchem.org | Replacement for traditional volatile organic solvents. |

| Aqueous Medium | Water | Non-toxic, readily available, environmentally benign. wikipedia.org | Used in certain enzymatic and catalytic reactions. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The synthesis of β-amino alcohols, including this compound and its derivatives, has increasingly incorporated the principles of green chemistry to enhance environmental sustainability, improve efficiency, and reduce waste. Key areas of focus include the reduction or elimination of volatile organic solvents, the use of energy-efficient methodologies, and the optimization of synthetic routes to maximize atom economy.

Solvent-Free and Reduced-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Modern approaches to the synthesis of aryloxypropanolamines have focused on minimizing solvent use.

Solvent-free reactions, sometimes referred to as neat reactions, represent an ideal green chemistry scenario. One effective technique is "grindstone chemistry," where solid reactants are ground together, often with a catalytic amount of a substance, to initiate a reaction without any solvent medium. chowgules.ac.in This method is energy-efficient and simplifies product work-up. chowgules.ac.in For the synthesis of β-amino alcohols, reactions can be performed by simply grinding an epoxide and an amine, sometimes with a solid catalyst, to achieve high yields. chowgules.ac.in

Another prominent approach is the use of greener, non-volatile, or reduced-solvent systems. Water is an ideal green solvent, and the aminolysis of epoxides has been successfully performed in aqueous media, often enhanced by microwave irradiation. researchgate.net Zeolite catalysts have also been employed to facilitate the synthesis of β-amino alcohols in self-solvent systems, where one of the reactants, such as propylene (B89431) carbonate (an alternative to the more hazardous epoxide), also serves as the reaction medium. scirp.org

Energy-Efficient Approaches (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a core tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, lower energy usage, and improved product yields compared to conventional heating methods. nih.gov

The synthesis of aryloxypropanolamines, the class of compounds to which this compound belongs, is particularly amenable to microwave irradiation. The ring-opening of aryloxy epoxides with amines under solvent-free microwave conditions can be completed in minutes, whereas the same reaction under classical heating can take many hours. researchgate.net This rapid, catalyst-free method not only saves significant energy but also simplifies the process, making it more efficient and environmentally benign. nih.govemich.edu

The table below illustrates the profound impact of microwave-assisted synthesis compared to conventional heating for the ring-opening of an aryloxy epoxide with an amine.

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | ~16 hours | 90% | Solvent-free, 50°C |

| Microwave Irradiation | 10 minutes | up to 98% | Solvent-free, 50°C |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. nih.gov

The primary synthesis of this compound involves the direct addition of benzylamine to 1-phenoxy-2,3-epoxypropane. This epoxide aminolysis is an example of a ring-opening reaction, which is inherently atom-economical. researchgate.net

Reaction: C₇H₉N (Benzylamine) + C₉H₁₀O₂ (1-Phenoxy-2,3-epoxypropane) → C₁₆H₁₉NO₂ (this compound)

In this transformation, all atoms from both reactants are incorporated into the single product molecule. Therefore, the theoretical atom economy is 100%, representing the most efficient type of chemical process in terms of minimizing waste. wikipedia.orgnih.gov This high efficiency is a significant advantage over multi-step synthetic pathways or reactions that utilize stoichiometric reagents that are not incorporated into the final product, such as Wittig or Grignard reactions, which generate significant amounts of waste. wikipedia.org

Derivatization and Analog Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs. These modifications are typically aimed at exploring structure-activity relationships for various biological targets. The primary points for derivatization are the benzylamino and phenoxy moieties.

Modification at the Benzylamino Moiety

The secondary amine in the benzylamino group is readily modified by replacing benzylamine with other primary or secondary amines during the initial synthesis. The versatility of the epoxide ring-opening reaction allows for the introduction of a diverse range of substituents, which can alter the compound's steric and electronic properties. This flexibility enables the creation of libraries of analogs for biological screening.

Modifications can include varying the aryl group of the amine, introducing different alkyl chains, or incorporating cyclic amine structures. For instance, using aniline (B41778) instead of benzylamine would yield 1-anilino-3-phenoxy-2-propanol. nist.gov Similarly, employing other primary amines like isopropylamine (B41738) is a common strategy. google.com

The table below presents examples of analogs synthesized by modifying the amine component in the reaction with an aryloxy epoxide.

| Amine Reactant | Resulting Moiety | Example Final Structure Class | Reference |

|---|---|---|---|

| Aniline | Anilino | 1-Anilino-3-phenoxy-2-propanol | nist.gov |

| Isopropylamine | Isopropylamino | 1-(Aryloxy)-3-(isopropylamino)-2-propanol | google.com |

| Cyclopropylamine | Cyclopropylamino | 1-(Aryloxy)-3-(cyclopropylamino)-2-propanol | acs.org |

| Ammonia | Primary Amino | 1-Amino-3-phenoxy-2-propanol | prepchem.com |

Modification at the Phenoxy Moiety

The phenoxy portion of the molecule can be altered by starting the synthesis with a different substituted phenol. The synthesis of the precursor, 1-aryloxy-2,3-epoxypropane, typically begins with the reaction of epichlorohydrin (B41342) with a corresponding phenol. By selecting phenols with various substituents (e.g., methoxy, cyano, halo, alkyl groups) at different positions on the aromatic ring, a wide range of analogs with modified phenoxy moieties can be generated.

For example, the reaction of 1-(2-methoxy-4-cyanophenoxy)-2,3-epoxy-propane with isopropylamine produces an analog with substituents on the phenoxy ring. google.com This strategy allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and electronic character, which can be critical for molecular recognition and biological activity. The synthesis of flavone (B191248) derivatives with various substituted phenoxy groups further illustrates the chemical feasibility of modifying this part of a molecule, even in different structural contexts. researchgate.net

Exploration of the Propanol (B110389) Backbone Modifications

Modifications to the propanol backbone of this compound can be broadly categorized into several strategic approaches. These include the derivatization of the secondary hydroxyl group, introduction of substituents along the propane chain, alteration of the chain length, and positional isomerization of the functional groups. Such changes can significantly impact the molecule's conformation, polarity, and ability to interact with biological targets.

One of the most direct modifications of the propanol backbone is the derivatization of the secondary hydroxyl group . This can be achieved through various chemical transformations, including esterification, etherification, and the formation of carbamates. For instance, reaction of the parent compound with acyl chlorides or anhydrides in the presence of a base leads to the corresponding esters. Similarly, ether derivatives can be synthesized by Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. These modifications can alter the lipophilicity and metabolic stability of the molecule.

Another key area of exploration involves the introduction of substituents on the propanol chain . This can be accomplished through multi-step synthetic sequences, often starting from precursors other than this compound itself. For example, the synthesis could begin with a substituted epoxide, which is then opened by benzylamine to introduce a substituent at a specific position on the propanol backbone. The choice of substituted epoxide allows for the incorporation of a wide range of functional groups, including alkyl, aryl, and halogen moieties.

Alteration of the propanol chain length to butanol or ethanolamine (B43304) analogs represents a more profound modification of the backbone. The synthesis of such analogs typically requires a completely different synthetic route, starting from appropriate precursors. For example, a butanolamine derivative could be synthesized by reacting a phenoxy-substituted butene oxide with benzylamine. These modifications significantly alter the spatial relationship between the amino and phenoxy groups, which can have a dramatic effect on the compound's biological activity.

Finally, positional isomerization of the hydroxyl and amino groups on the propanol backbone can lead to regioisomers of the parent compound. For instance, the synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol, where the positions of the hydroxyl and amino groups are swapped, would require a distinct synthetic strategy, likely involving the ring-opening of a different epoxide precursor.

The following table summarizes some of the potential modifications to the propanol backbone of this compound and the general synthetic strategies that could be employed.

| Modification Type | General Synthetic Strategy | Potential Impact on Properties |

| Hydroxyl Group Derivatization | Esterification, Etherification, Carbamate formation | Altered lipophilicity, metabolic stability, and hydrogen bonding capacity. |

| Introduction of Substituents | Ring-opening of substituted epoxides with benzylamine | Modified steric and electronic properties, potential for new interactions with biological targets. |

| Chain Length Alteration | Synthesis from alternative epoxide or haloalcohol precursors | Changes in the spatial orientation of key functional groups, impacting receptor binding. |

| Positional Isomerization | Use of regioisomeric starting materials | Significant alteration of the molecular shape and potential changes in the mode of biological action. |

It is important to note that the synthesis of these modified compounds often requires careful control of stereochemistry, as the biological activity of phenoxypropanolamines can be highly dependent on the absolute configuration of the chiral centers in the propanol backbone. Chiral starting materials or asymmetric synthetic methods are often employed to obtain enantiomerically pure derivatives for biological evaluation.

The exploration of these propanol backbone modifications continues to be an active area of research, driven by the quest for novel compounds with improved therapeutic profiles. A detailed understanding of the synthetic methodologies and the structure-activity relationships gleaned from these studies is crucial for the rational design of new and more effective phenoxypropanolamine-based therapeutic agents.

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR Techniques)

No published 1D (¹H, ¹³C) or 2D (e.g., COSY, HSQC, HMBC) NMR spectra for 2-(Benzylamino)-1-phenoxypropan-2-ol are available. This information is essential for assigning the chemical shifts and coupling constants of the protons and carbons in the molecule, which would confirm its specific constitution and connectivity, distinguishing it from other isomers.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Conformational Analysis

Specific IR spectra for this compound have not been documented in the available literature. An experimental spectrum would be necessary to identify the characteristic vibrational frequencies for its functional groups (O-H, N-H, C-O ether, aromatic C=C) and to perform any conformational analysis based on shifts in these bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

There are no recorded mass spectra for this compound. Analysis of a mass spectrum is required to confirm the molecular weight of the compound and to study its fragmentation pattern under ionization, which provides valuable clues about its structure.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Stereochemical Assignment

A crystallographic study of this compound has not been reported. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Without this analysis, a definitive description of its solid-state structure is not possible.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

In the absence of spectroscopic or crystallographic data, a scientifically accurate discussion of the specific conformational preferences and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, cannot be conducted. Such analyses rely on experimental evidence from techniques like NMR and X-ray diffraction or high-level computational studies, none of which are available for this compound.

Computational and Theoretical Investigations of 2 Benzylamino 1 Phenoxypropan 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Global Chemical Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. semanticscholar.org For a molecule like 2-(Benzylamino)-1-phenoxypropan-2-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. This process yields crucial information on bond lengths, bond angles, and dihedral angles. semanticscholar.orgnih.gov

Table 1: Key Global Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net |

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the ability of a molecule to accept electrons. |

These formulas are based on Koopmans' theorem and provide approximate values for the descriptors.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.comschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. lew.ro Conversely, a small gap indicates a molecule is more polarizable and more reactive. researchgate.net The spatial distribution of the HOMO and LUMO isosurfaces reveals the probable sites for electrophilic and nucleophilic attacks, respectively.

Theoretical Spectroscopic Property Predictions (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, which are invaluable for characterizing and identifying compounds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). semanticscholar.org This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states, most notably the HOMO → LUMO transition. schrodinger.com Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (1H and 13C). nih.gov Theoretical chemical shifts are calculated relative to a standard reference compound (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to confirm the molecular structure. pdx.eduucl.ac.uk

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Stability

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule. By systematically rotating dihedral angles of flexible bonds, a potential energy scan can be performed to identify stable conformers (local energy minima) and the energy barriers between them. researchgate.netcwu.edu

Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. mdpi.com An MD simulation of this compound, typically in a simulated solvent environment, would reveal its dynamic behavior, conformational flexibility, and stability over a specific timescale. mdpi.comnih.gov Analysis of the simulation trajectory can identify the most populated conformations and intramolecular interactions, such as hydrogen bonds, that stabilize the structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. pnnl.govresearchgate.net

Transition State Analysis and Activation Energy Determination

To understand how a reaction involving this compound might proceed, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org

The energy difference between the reactants and the transition state is the activation energy (Ea) . libretexts.orgmdpi.com A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation. researchgate.net Computational methods like DFT can be used to locate the transition state structure and calculate its energy, thereby providing a quantitative estimate of the reaction's feasibility and kinetics. researchgate.net Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Influence of Solvent Effects on Reaction Energetics

The surrounding solvent environment can profoundly influence the energetics and outcomes of chemical reactions. Computational studies are essential to unravel these effects on reactions involving this compound. The choice of solvent can alter reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products to varying degrees. frontiersin.orgresearchgate.net

Theoretical calculations can model a reaction in different solvents, from nonpolar to polar, protic, and aprotic environments. For instance, in the oxidation of aldehydes, protic solvents can form hydrogen bonds with the reactants, increasing the C-H bond energy and potentially limiting the reaction rate. frontiersin.org Conversely, these same interactions might promote selectivity for a desired product by stabilizing a specific transition state. frontiersin.org By calculating the activation energies and thermodynamic properties in various simulated solvent environments, researchers can predict the optimal conditions for a given transformation involving this compound. This understanding is critical for rationally designing efficient synthetic routes. frontiersin.org

| Parameter | Influence of Solvent Polarity | Computational Model |

| Reaction Rate | Can decrease in highly polar, protic solvents due to strong reactant solvation. frontiersin.org | Implicit (e.g., IEFPCM) or explicit solvent models. |

| Product Selectivity | Can be enhanced by specific solvent interactions (e.g., hydrogen bonding) that stabilize the desired transition state. frontiersin.org | Quantum Mechanics (QM) or QM/MM calculations. |

| Activation Energy (Ea) | Tends to increase with stronger solvation of the initial state relative to the transition state. researchgate.net | Calculation of transition state geometries and energies. |

Intermolecular Interactions and Non-Covalent Bonding Analysis

The structure, stability, and interaction capabilities of this compound are governed by a network of intermolecular and intramolecular non-covalent bonds. Weak interactions, such as hydrogen bonding and hydrophobic interactions, are fundamental to molecular recognition and the formation of stable complexes. nih.govnih.gov The molecule possesses several key functional groups capable of these interactions: a hydroxyl group and a secondary amine group that can act as hydrogen bond donors and acceptors, and phenyl and benzyl (B1604629) rings that can engage in hydrophobic and π-stacking interactions.

Computational analysis allows for the detailed characterization of these non-covalent bonds. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can identify and quantify the strength of these interactions. Visualizing molecular electrostatic potential (MEP) maps helps to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks as well as hydrogen bonding. mdpi.com Understanding these interactions is crucial for predicting the compound's crystal packing, solubility, and its ability to bind to biological targets. researchgate.net

Prediction of Binding Modes and Protein-Ligand Interactions (In Silico Molecular Docking)

In silico molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. physchemres.orgresearchgate.net This technique is instrumental in structure-based drug design and in elucidating the potential biological activity of molecules like this compound. physchemres.orgsemanticscholar.org The process involves sampling a vast number of possible conformations of the ligand within the binding site of a protein and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net

Methodological Considerations and Scoring Functions in Docking Algorithms

The accuracy of molecular docking heavily relies on the chosen search algorithm and, most critically, the scoring function. nih.govrsc.org Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. They can be broadly categorized into three types:

Force-Field-Based: These functions use classical mechanics principles, such as van der Waals and electrostatic interaction terms, to calculate the energy of the complex. nih.gov

Empirical: These functions are derived from fitting coefficients to a set of protein-ligand complexes with known binding affinities. They include terms for interactions like hydrogen bonds, hydrophobic effects, and rotational entropy. nih.gov

Knowledge-Based: These functions are statistical potentials derived from analyzing the frequency of atom pairings in known protein-ligand crystal structures. nih.gov

The choice of docking program (e.g., Glide, GOLD, AutoDock) and scoring function (e.g., GlideScore, ChemScore, X-Score) is critical, as their performance can be highly dependent on the specific biological target. nih.govgmu.edu For instance, some scoring functions may perform better in sterically demanding sites, while others excel where hydrophobic interactions are dominant. nih.govgmu.edu Therefore, careful validation and selection of the docking protocol are necessary to achieve reliable predictions for the interaction of this compound with a potential target.

| Scoring Function Type | Basis of Calculation | Strengths | Common Examples |

| Force-Field | Classical molecular mechanics energy terms. | Good for pose refinement. | DOCK, GOLD |

| Empirical | Regression-based fit to experimental data. nih.gov | Fast and relatively accurate for affinity prediction. nih.gov | GlideScore, ChemScore, X-Score nih.govnih.gov |

| Knowledge-Based | Statistical potentials from structural databases. | Good at capturing complex interactions. | DrugScore |

Analysis of Hydrogen Bonding and Hydrophobic Interactions within Biomolecular Binding Pockets

Once docking simulations are complete, a detailed analysis of the top-ranked poses is performed to understand the specific interactions that stabilize the complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) and benzylamino (-NH-) groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in a protein's binding pocket. nih.gov These directional interactions are crucial for ligand recognition and binding specificity. nih.gov

Hydrophobic Interactions: The aromatic phenoxy and benzyl groups can form favorable hydrophobic contacts with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine. nih.govcore.ac.uk These interactions are a primary driving force for ligand binding, helping to displace water molecules from the binding site. core.ac.uk

Computational tools can visualize these interactions and calculate their geometries (distances and angles), providing a structural basis for the ligand's affinity and selectivity. researchgate.net

Applications in Receptor-Ligand Complex Prediction and Design of Molecular Probes

The insights gained from molecular docking studies have significant practical applications. By predicting the binding mode of this compound with a specific receptor, researchers can generate hypotheses about its mechanism of action at a molecular level. nih.gov This is a cornerstone of modern drug discovery and chemical biology. nih.gov

If a predicted binding mode is validated, the structural information can be used to guide the design of new analogues with improved properties. For example, chemists could modify the structure of this compound to introduce new functional groups that form additional hydrogen bonds or enhance hydrophobic contacts, thereby increasing binding affinity or selectivity for the target protein. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing accelerates the development of potent and selective molecular probes to study biological systems or as potential therapeutic leads. nih.gov

Exploration of Biological and Catalytic Activity at the Molecular Level

Mechanistic Investigations of Molecular Interactions with Biomolecules

The biological potential of a compound is fundamentally rooted in its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions are governed by principles of molecular recognition, involving factors like shape complementarity, hydrogen bonding, and hydrophobic interactions. In vitro studies and computational simulations are crucial tools for elucidating these mechanisms.

While specific studies on the enzyme inhibition of 2-(benzylamino)-1-phenoxypropan-2-ol are not extensively documented in publicly available literature, the structural class of substituted amino alcohols is known to interact with various enzymes. Enzyme inhibition assays are standard in vitro methods used to determine a compound's ability to block the activity of a specific enzyme. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

For context, related molecular structures, such as certain phenoxy acetic acid derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The design of such inhibitors often focuses on specific structural features that allow the molecule to fit into the active site of COX-2 while being too large for the active site of the related COX-1 enzyme, thereby achieving selectivity. nih.gov This selective inhibition is a key strategy in developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov The general principle involves the inhibitor competing with the natural substrate (like arachidonic acid) for binding to the enzyme's active site. nih.gov

Table 1: Illustrative In Vitro COX-2 Inhibitory Activity of Structurally Related Compound Classes This table presents data for related compound classes to illustrate the concept of enzyme inhibition and is not direct data for this compound.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Phenoxy Acetic Acid Derivatives | COX-2 | 0.06 - 0.09 | >100 |

| N-Hydroxyurea Derivatives | COX-2 / 5-LOX | 0.15 - 1.20 | Varies |

| Celecoxib (Reference Drug) | COX-2 | 0.04 | >300 |

The phenoxypropanolamine scaffold, which is structurally related to this compound, is a classic pharmacophore found in many beta-adrenergic receptor antagonists (β-blockers). nih.gov These drugs are widely used to treat cardiovascular conditions. nih.gov In vitro receptor binding studies are essential for determining the affinity (how strongly a ligand binds) and kinetics (the rates of association and dissociation) of a compound for its receptor target.

These studies often use radioligand binding assays, where a radioactively labeled compound with known affinity for the receptor is competed off by the test compound. nih.gov The affinity is typically reported as the inhibition constant (Ki) or IC₅₀ value. The kinetics of ligand binding, including the association rate (k_on) and dissociation rate (k_off), are crucial for understanding the duration of action and potential for receptor subtype selectivity. nih.gov For instance, studies on β-blockers have shown that a compound's hydrophobicity can directly influence its kinetic association rate and affinity for the β1-adrenergic receptor. nih.gov

Table 2: Representative Binding Affinities of Phenoxypropanolamine Derivatives for Beta-Adrenergic Receptors This table presents data for a related class of compounds to illustrate the principles of receptor binding and is not direct data for this compound.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Propranolol | β1 / β2 | ~1.0 |

| Atenolol | β1 | ~100 |

| Bisoprolol | β1 | ~10 |

| N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide | β1 | Comparable to Propranolol |

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the stability and dynamics of ligand-protein complexes at an atomic level. nih.gov These simulations model the movement of atoms over time, allowing researchers to observe how a ligand settles into a binding pocket, the specific hydrogen bonds and hydrophobic interactions it forms, and how its presence affects the protein's conformation. nih.govnih.gov

Key metrics from these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand's position from a reference structure over the course of the simulation, indicating the stability of its binding pose. A low and stable RMSD suggests a stable complex. fu-berlin.de

Binding Free Energy: Calculations like MM/PBSA and MM/GBSA estimate the free energy of binding, providing a theoretical measure of affinity.

Interaction Analysis: Simulations can map and quantify the duration and geometry of specific interactions, such as hydrogen bonds between the ligand and key amino acid residues in the active site. fu-berlin.de

These computational approaches are invaluable for rational drug design, helping to predict how structural modifications to a ligand might enhance its binding affinity or selectivity for a target protein. researchgate.net

Catalytic Applications of this compound Derivatives

Beyond biological interactions, amino alcohol derivatives serve as versatile ligands and catalysts in synthetic chemistry, particularly in asymmetric synthesis where the creation of specific stereoisomers is desired.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. beilstein-journals.org Chiral amino alcohols and their derivatives, such as prolinols, are a prominent class of organocatalysts. researchgate.netunibo.it They are particularly effective in reactions like asymmetric aldol (B89426), Mannich, and Michael additions. researchgate.net

The general mechanism often involves the formation of a nucleophilic enamine or a reactive iminium ion intermediate. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The steric and electronic properties of the substituents on the amino alcohol catalyst are critical for achieving high enantioselectivity (ee).

The nitrogen and oxygen atoms in amino alcohols like this compound make them excellent ligands for coordinating with metal ions. The resulting metal complexes can exhibit significant catalytic activity.

Research on the closely related ligand 2-benzylaminoethanol (Hbae) has demonstrated its ability to form novel mono- and tetranuclear copper(II) complexes. rsc.org Crystallographic analysis of these complexes revealed that mononuclear units can be linked by hydrogen bonds, while a tetranuclear complex features a {Cu₄(μ₃-O)₄} cubane-like core where oxygen atoms from the ligand bridge the copper centers. rsc.org

These copper complexes have shown phenoxazinone synthase-like activity, catalyzing the aerobic oxidation of o-aminophenol to a phenoxazinone chromophore. rsc.org Kinetic studies indicated that the tetranuclear species in solution possess considerably higher catalytic activity than species with lower nuclearity. rsc.org This highlights how the coordination of an amino alcohol ligand to a metal center can generate a sophisticated catalytic system with unique reactivity. rsc.org

Table 3: Catalytic Activity of Copper(II) Complexes with the Related Ligand 2-Benzylaminoethanol This table presents data for complexes of a structurally similar ligand to demonstrate the principles of metal-complexation and catalysis.

| Complex | Nuclearity | Maximum Reaction Rate (M s⁻¹) |

| [Cu(ca)₂(Hbae)₂] | Mononuclear (forms tetranuclear species in solution) | 4.0 x 10⁻⁷ |

| [Cu(va)₂(Hbae)₂] | Mononuclear (forms tetranuclear species in solution) | 2.5 x 10⁻⁷ |

| [Cu₄(va)₄(bae)₄]·H₂O | Tetranuclear | 2.1 x 10⁻⁷ |

Application as Chiral Ligands in Asymmetric Catalysis

The use of chiral ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of a single enantiomer of a chiral product. Chiral β-amino alcohols, a class of compounds to which this compound belongs, are well-established as effective ligands for a variety of metal-catalyzed asymmetric reactions. The presence of both a nitrogen and an oxygen atom allows these molecules to form stable chelate rings with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This chiral pocket dictates the stereochemical outcome of the reaction by favoring the approach of the substrate from a specific direction.

Asymmetric addition of organozinc reagents to aldehydes: This reaction is a fundamental method for the formation of chiral secondary alcohols. Chiral β-amino alcohol ligands are known to catalyze the enantioselective addition of diethylzinc (B1219324) to various aldehydes with high levels of stereocontrol.

Enantioselective reduction of prochiral ketones: In combination with reducing agents such as borane (B79455) or through transfer hydrogenation, chiral β-amino alcohol-metal complexes can effectively reduce ketones to their corresponding chiral alcohols with significant enantioselectivity.

Asymmetric Michael additions: The formation of carbon-carbon bonds through the conjugate addition of nucleophiles to α,β-unsaturated compounds can be rendered enantioselective by using chiral ligands. β-amino alcohols have been successfully used in this context.

The potential effectiveness of this compound as a chiral ligand would be theoretically influenced by its specific structural features. The phenoxy group, being relatively bulky, could provide significant steric hindrance, which is often a key factor in achieving high enantioselectivity. The benzyl (B1604629) group on the nitrogen atom also contributes to the steric environment and can influence the electronic properties of the ligand.

Despite this theoretical potential, the absence of specific research data prevents a detailed discussion and the creation of data tables illustrating the performance of this compound in specific asymmetric catalytic reactions. Further experimental investigation is required to fully elucidate its efficacy as a chiral ligand and to quantify its performance in terms of yield and enantioselectivity across a range of catalytic transformations.

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Enhanced Structural Diversity and Complexity

Traditional synthesis of β-amino alcohols often relies on methods such as the ring-opening of epoxides. rroij.com While effective, contemporary research is focused on developing more sophisticated and versatile strategies that provide superior control over stereochemistry and allow for the creation of more complex and diverse molecular architectures.

Catalytic Asymmetric Cross-Coupling Reactions: A significant advancement is the development of chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines. organic-chemistry.orgbohrium.comwestlake.edu.cnacs.orgnih.gov This method utilizes a radical-polar crossover mechanism, enabling the modular and efficient synthesis of chiral β-amino alcohols with adjacent stereocenters. organic-chemistry.orgacs.org A key advantage is the use of a chiral chromium catalyst that performs multiple roles: it selectively reduces the imine, intercepts the resulting radical, and facilitates a highly stereoselective addition to the aldehyde. acs.orgnih.gov This approach demonstrates broad substrate compatibility, tolerating various functional groups and allowing for scalable production. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are powerful tools for generating molecular diversity by combining three or more starting materials in a single step. Four-component reactions involving amino alcohols, aldehydes, isocyanides, and thiols can rapidly produce highly functionalized, drug-like molecules. nih.gov These reactions are efficient and allow for the construction of complex structures, including medium-ring lactones, from simple precursors. nih.gov

Enantioselective C-H Functionalization: Direct functionalization of C-H bonds represents a major goal in synthetic chemistry. Recent progress includes the development of enantioselective radical C-H amination to produce chiral β-amino alcohols directly from simple alcohols. nih.gov This strategy employs a radical relay chaperone, where an alcohol is temporarily converted to an intermediate that facilitates an intramolecular hydrogen atom transfer, guided by a chiral copper catalyst. nih.gov

Chemoenzymatic and Biocatalytic Synthesis: The use of enzymes offers unparalleled stereoselectivity under mild, environmentally friendly conditions. rsc.org Cascade reactions combining multiple enzymes, such as transketolases and transaminases, can synthesize chiral amino alcohols from basic starting materials in a one-pot process. nih.govnih.gov Furthermore, engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing an efficient route to chiral amino alcohols with high enantiomeric excess. frontiersin.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Cr-Catalyzed Aza-Pinacol Coupling | Asymmetric cross-coupling of aldehydes and imines via a radical-polar crossover mechanism. | High diastereo- and enantioselectivity; broad substrate scope; modular. | organic-chemistry.orgacs.org |

| Multicomponent Reactions (MCRs) | One-pot reaction combining ≥3 starting materials (e.g., amino alcohol, aldehyde, isocyanide). | Rapid generation of molecular complexity and diversity; high atom economy. | nih.gov |

| Radical C-H Amination | Direct, enantioselective amination of alcohol C-H bonds using a multi-catalytic system. | Access to chiral β-amino alcohols from simple alcohol precursors. | nih.gov |

| Biocatalytic Synthesis | Use of engineered enzymes (e.g., transaminases, AmDHs) in cascade reactions. | Exceptional stereoselectivity; mild, aqueous reaction conditions; green methodology. | nih.govfrontiersin.org |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test cycle.

In the context of amino alcohols, AI can be employed to design novel derivatives with enhanced biological activity or improved properties. ML models can be trained on large libraries of known compounds and their associated biological data to predict the therapeutic potential of new, in silico-generated molecules. mdpi.comnih.gov This approach helps prioritize which compounds to synthesize, saving significant time and resources. For instance, AI/ML frameworks can predict off-target interactions, which is crucial for understanding the full biological profile of a compound and for identifying drug repurposing opportunities. mdpi.com

Furthermore, ML algorithms are being developed to predict the outcomes of chemical reactions. aip.org By learning from databases of successful and failed reactions, these models can forecast the most efficient synthetic route to a target molecule like 2-(benzylamino)-1-phenoxypropan-2-ol, suggest optimal reaction conditions, and identify potential problematic side reactions. This predictive power streamlines the synthetic process, making it more efficient and cost-effective.

Exploration of Novel Biological Targets and Pathways for Molecular Intervention (Non-Clinical)

While the β-amino alcohol scaffold is well-known for its role in adrenergic receptor modulation, its structural features make it a "privileged scaffold" capable of interacting with a wide array of biological targets. nih.govnih.gov Future research is focused on exploring the potential of amino alcohol libraries against novel, non-clinical targets to uncover new therapeutic applications.

This exploration is driven by high-throughput screening (HTS) of diverse compound libraries against panels of enzymes, ion channels, and other protein targets. Computational methods, such as in silico screening and molecular docking, are used to virtually screen millions of compounds against the three-dimensional structures of potential targets, identifying promising candidates for further experimental validation.

The goal is to move beyond the traditional applications of this chemical class and identify interactions with entirely new pathways. For example, research has investigated amino alcohol derivatives for their activity against microbial pathogens and as potential insecticides, indicating the broad biological potential of this structural motif. By systematically screening libraries of compounds related to this compound, researchers can identify lead compounds for intervention in a variety of biological processes.

Development of Next-Generation Computational Models for Higher Predictive Accuracy

To support the design and discovery efforts described above, the development of more accurate and sophisticated computational models is essential. These next-generation models aim to provide a deeper understanding of molecular behavior and interactions, leading to better predictions of efficacy and safety.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule like this compound interacts with its biological target over time. nih.govnih.govresearchgate.net These simulations can reveal the specific binding modes, the stability of the ligand-protein complex, and the role of solvent molecules in the interaction. Advanced MD techniques can also be used to calculate binding free energies, offering a more quantitative prediction of a compound's affinity for its target. mdpi.com

Quantum Mechanical (QM) Methods: QM calculations offer a highly detailed description of the electronic structure of molecules. nih.gov They are invaluable for understanding reaction mechanisms, predicting the stereochemical outcome of synthetic steps, and refining the parameters used in molecular mechanics force fields. researchgate.netscielo.org.mxredalyc.org For example, QM can be used to model the transition states of catalytic reactions, providing insights that can guide the design of more efficient catalysts for amino alcohol synthesis. researchgate.net

Integrated AI and Physics-Based Models: The future of computational chemistry lies in the integration of AI with physics-based models like MD and QM. Hybrid models can leverage the speed of machine learning with the accuracy of first-principles calculations. For instance, ML potentials can be trained on QM data to perform large-scale MD simulations with near-quantum accuracy but at a fraction of the computational cost. These advanced models will provide unprecedented predictive power for properties ranging from reaction selectivity to biological activity.

| Computational Model | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating ligand-protein binding. | Binding modes, complex stability, conformational changes, binding free energy. | nih.govresearchgate.net |

| Quantum Mechanics (QM) | Investigating reaction mechanisms and electronic properties. | Transition state energies, reaction pathways, charge distribution, spectroscopic properties. | researchgate.netscielo.org.mx |

| Machine Learning (ML) | Predicting bioactivity, targets, and reaction outcomes. | Structure-activity relationships (SAR), druggability scores, synthetic feasibility. | mdpi.comaip.org |

Innovation in Sustainable Production and Green Chemistry Approaches for Amino Alcohol Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact, improve safety, and increase efficiency. The synthesis of amino alcohols is an active area for such innovations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful green technology that uses light to drive chemical reactions under mild conditions. rsc.org This method can be used for the decarboxylative coupling of amino acids with aldehydes to form 1,2-amino alcohols in aqueous solvents. rsc.orgpatsnap.com Some approaches even utilize catalysts derived from renewable biomass, such as urushiol, making the process transition-metal-free and more sustainable. rsc.org

Biocatalysis: As mentioned earlier, enzymes are inherently green catalysts. They operate under mild temperatures and pressures in water, are biodegradable, and exhibit high selectivity, which minimizes the formation of byproducts. tudelft.nlengconfintl.orgrsc.org The development of robust, engineered enzymes and multi-enzyme cascades represents a cornerstone of sustainable pharmaceutical manufacturing. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. cinz.nz Reactions are performed in small-volume reactors, which allows for better control over temperature and pressure, minimizing the risk of hazardous events. acs.org The integration of in-line purification and analysis can lead to fully automated and highly efficient production processes.

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as zeolites, provides a sustainable alternative to soluble catalysts. organic-chemistry.org These solid catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

These emerging research directions highlight a paradigm shift in the study of this compound and related amino alcohols. By integrating advanced synthesis, computational modeling, and green chemistry, future research will continue to expand the synthetic accessibility and therapeutic potential of this important class of molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylamino)-1-phenoxypropan-2-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, in Scheme 6 of , a benzylamino-substituted intermediate undergoes cyclization under acidic conditions. Key parameters include temperature (e.g., 80°C for amide deprotection), solvent choice (e.g., tetrahydrofuran for enolate formation), and catalyst selection. Yield optimization may require adjusting stoichiometry of reagents like sodium hydroxide in ethanol .